1,3-Bis(azidomethyl)benzene
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Overview
Description
1,3-Bis(azidomethyl)benzene is an organic compound with the molecular formula C8H8N6. It features two azidomethyl groups attached to a benzene ring at the 1 and 3 positions. This compound is part of the broader class of organic azides, which are known for their high reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(azidomethyl)benzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3-bis(bromomethyl)benzene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to ensure complete conversion of the bromomethyl groups to azidomethyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are in place due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(azidomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1,3-Bis(azidomethyl)benzene has several applications in scientific research:
Material Sciences: Used as a cross-linker in polymer chemistry due to its ability to form triazoles through cycloaddition reactions.
Medicinal Chemistry: Employed in the synthesis of bioactive molecules and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of 1,3-Bis(azidomethyl)benzene primarily involves the reactivity of the azide groups. These groups can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(azidomethyl)benzene: Similar structure but with azidomethyl groups at the 1 and 4 positions.
1,3,5-Tris(azidomethyl)benzene: Contains three azidomethyl groups on the benzene ring.
Benzyl Azide: Contains a single azidomethyl group attached to a benzene ring.
Uniqueness
1,3-Bis(azidomethyl)benzene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of two azidomethyl groups allows for the formation of more complex structures compared to compounds with fewer azide groups .
Properties
CAS No. |
102437-80-9 |
---|---|
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1,3-bis(azidomethyl)benzene |
InChI |
InChI=1S/C8H8N6/c9-13-11-5-7-2-1-3-8(4-7)6-12-14-10/h1-4H,5-6H2 |
InChI Key |
QJVCEMKRSNTHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
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